molecular formula F3Th B13732041 Thorium trifluoride CAS No. 13842-84-7

Thorium trifluoride

Cat. No.: B13732041
CAS No.: 13842-84-7
M. Wt: 289.033 g/mol
InChI Key: NFUSRTKFVSVVEC-UHFFFAOYSA-K
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Description

Thorium trifluoride (ThF₃) is a radioactive compound comprising thorium in the +3 oxidation state bonded to three fluorine atoms. While thorium predominantly forms tetravalent compounds like thorium tetrafluoride (ThF₄) , ThF₃ is a less common species due to thorium’s thermodynamic preference for the +4 oxidation state . Its synthesis typically involves controlled fluorination of thorium oxides or lower-fluorination-state precursors under inert conditions, though detailed protocols are scarce in open literature. Structurally, ThF₃ is hypothesized to adopt a lanthanide-like trifluoride lattice, similar to terbium(III) fluoride (TbF₃) or thulium(III) fluoride (TmF₃), with a trigonal or orthorhombic crystal system .

Properties

CAS No.

13842-84-7

Molecular Formula

F3Th

Molecular Weight

289.033 g/mol

IUPAC Name

trifluorothorium

InChI

InChI=1S/3FH.Th/h3*1H;/q;;;+3/p-3

InChI Key

NFUSRTKFVSVVEC-UHFFFAOYSA-K

Canonical SMILES

F[Th](F)F

Origin of Product

United States

Preparation Methods

Reduction of Thorium Tetrafluoride to this compound

This compound can be synthesized by reducing thorium tetrafluoride with hydrogen gas or other reducing agents under controlled conditions. This step is delicate because it requires precise temperature control to avoid decomposition or formation of other phases.

Hydrofluorination and Gas-Phase Fluorination Techniques

Research literature describes hydrofluorination of thorium oxides using pure hydrofluoric acid gas in a high-temperature reactor. The process involves:

  • Using high surface area thorium oxide powders prepared by calcination of thorium oxalates.

  • Exposing the oxide powders to HF gas flow at elevated temperatures (typically 500°C to 900°C) in a fluorination reactor under an inert atmosphere (argon or helium).

  • The fluorination proceeds as a heterogeneous powder-gas reaction, converting thorium oxide to thorium fluoride.

This method yields high-purity this compound or tetrafluoride depending on the conditions and stoichiometry of the fluorination gas.

Summary Table of Preparation Methods

Preparation Method Starting Material Conditions Product Purity & Notes References
Wet conversion + dry fluorination Thorium oxide (ThO2) Aqueous HF at ~100°C; then HF + CF4 gas at 1260°C Ultrapure ThF4; hydrate intermediate minimizes oxide contamination
Hydrofluorination with HF gas Thorium oxide powders HF gas flow at 500–900°C under inert atmosphere High purity ThF3 or ThF4 depending on conditions
Reduction of ThF4 Thorium tetrafluoride Controlled hydrogen reduction at elevated temperature Conversion to ThF3; requires precise control to avoid impurities General literature

Detailed Process Description from Patent Literature

A representative detailed process for preparing ultrapure thorium fluoride (primarily ThF4) is described in EP0086056A1 and its related documents:

  • Wet Conversion: 500 g of 99.9% pure thorium oxide is suspended in 400 mL deionized water and stirred in a boiling water bath for 30 minutes. Electronic-grade aqueous hydrofluoric acid (49 wt%) is added incrementally in 30 mL portions. The reaction produces a hydrated thorium fluoride compound of formula ThF4·(2+n)H2O, with n ≈ 1 for well-crystallized product.

  • Evaporation: Excess HF and water are evaporated at or below 100°C until the residue reaches a weight ratio of 1.19 ± 0.01 relative to the starting oxide, corresponding to a hydrate with approximately 0.39 moles of water per mole of ThF4.

  • Dry Conversion: The hydrated product is placed in a graphite boat covered with platinum foil inside a reaction tube. The tube is flushed with dry helium (99.99%) for one hour, then HF gas (99.9%) is introduced at ~2 cm³/s flow rate. The temperature is gradually increased to 1260°C with residence times of about 1 hour at 500°C and 16 hours at 750°C. At 900°C, tetrafluoromethane gas is introduced. After 30 minutes at 1260°C, the system is cooled gradually, stopping CF4 flow at 900°C and HF flow at 700–750°C, with helium flow maintained during cooldown to 500°C and beyond.

  • Outcome: The process yields ultrapure thorium fluoride with minimized oxide contamination due to the reactive atmosphere removing water and hydrolysis products.

This method emphasizes minimizing water content in the hydrate intermediate to reduce hydrolysis and oxide impurities while balancing processing time and product quality.

Research Findings on Purity and Phase Analysis

  • X-ray diffraction (XRD) analyses confirm phase purity of thorium fluoride products prepared by these methods.

  • Differential scanning calorimetry (DSC) measurements validate melting points consistent with high-purity fluorides.

  • Hydrolysis during dehydration can cause substitution of fluoride ions by oxide ions, leading to contamination. The described wet-to-dry conversion process mitigates this by reactive atmosphere fluorination.

  • The presence of tetrafluoromethane gas during high-temperature treatment helps maintain fluorine activity and prevent oxide formation.

Chemical Reactions Analysis

Reactions with Sulfur Hexafluoride (SF₆)

Thorium trifluoride participates in gas-phase reactions with SF₆, mediated by thorium cations (Th⁺). Key pathways include:

Fluorine Transfer Reactions

Reaction PathwayProductsExothermicityDominance at Low Energies (<1 eV)
Th⁺ + SF₆ → ThF₃⁺ + SF₃ThF₃⁺, SF₃ExothermicPrimary pathway (40% yield)
Th⁺ + SF₆ → ThF₂⁺ + SF₄ThF₂⁺, SF₄ExothermicCo-dominant (38% yield)
Th⁺ + SF₆ → ThF⁺ + SF₅ThF⁺, SF₅EndothermicMinor (<5% yield)

Secondary Reactions

At higher pressures, ThF₂⁺ reacts further with SF₆:
ThF₂⁺ + SF₆ → SF₅⁺ + ThF₄ + SF₃
This exothermic process (ΔH = -657 ± 24 kJ/mol) generates SF₅⁺ as a secondary product.

Thermal Decomposition

At elevated kinetic energies (>1 eV), ThF₃⁺ undergoes decomposition:
ThF₃⁺ → ThF⁺ + F₂ (g)

  • Endothermicity : 216 ± 23 kJ/mol (2.24 ± 0.24 eV)

  • Energy Threshold : Observable above 1 eV .

ThF₂⁺ remains stable under these conditions due to higher endothermicity for decomposition (456 ± 21 kJ/mol) .

Efficiency and Rate Constants

ReactionRate Constant (cm³/s)Efficiency (k/k<sub>LGS</sub>)
Th⁺ + SF₆4.5 ± 0.9 × 10⁻¹⁰0.87 ± 0.17
U⁺ + SF₆5.1 ± 1.0 × 10⁻¹⁰0.98 ± 0.20

Thermochemical Data

ReactionΔH (kJ/mol)
Th⁺ + SF₆ → ThF₃⁺ + SF₃-662 ± 9
ThF₃⁺ → ThF⁺ + F₂+216 ± 23
ThF₂⁺ + SF₆ → SF₅⁺ + ThF₄ + SF₃-657 ± 24

Comparative Reactivity with Uranium

This compound exhibits distinct behavior compared to uranium analogues:

  • Fluorine Transfer Limitation : ThF₃⁺ forms preferentially over ThF₄⁺, unlike uranium, which produces UF₄⁺ .

  • Kinetic Stability : ThF₃ resists further fluorination to ThF₄ under standard conditions, whereas UF₄ is more accessible .

Environmental and Industrial Implications

  • Nuclear Applications : ThF₃’s stability in SF₆-rich environments informs its use in reactor coolant systems .

  • Waste Management : Decomposition pathways guide strategies for handling radioactive fluorine byproducts .

Scientific Research Applications

Comparison with Similar Compounds

Terbium(III) Fluoride (TbF₃) and Thulium(III) Fluoride (TmF₃)

  • Structure : Both TbF₃ and TmF₃ crystallize in the orthorhombic system (space group Pnma), with rare earth ions in a 9-coordinate environment . ThF₃ likely shares this structural motif.
  • Physical Properties :

    Property TbF₃ TmF₃ ThF₃ (Inferred)
    Melting Point (°C) ~1,200 ~1,150 ~1,300 (estimated)
    Density (g/cm³) 7.1 7.6 ~9.0 (radioactive)
    Applications Lasers, phosphors Solid-state devices Nuclear research

Non-Metal Trifluorides: Industrial Relevance

Chlorine Trifluoride (ClF₃) , Nitrogen Trifluoride (NF₃) , and Phosphorus Trifluoride (PF₃)

  • Reactivity : ClF₃ is hypergolic and corrosive, used in semiconductor etching , whereas NF₃ and PF₃ are milder fluorinating agents . ThF₃, as a solid, is chemically inert compared to these gases.
  • Physical State: All three non-metal trifluorides are gases at room temperature, contrasting sharply with ThF₃’s solid state.
Property ClF₃ NF₃ PF₃ ThF₃
Boiling Point (°C) 11.75 -129 -101.8 N/A (solid)
Molecular Weight (g/mol) 92.45 71.00 87.97 289.04
Hazard Profile Toxic, oxidizer Greenhouse gas Flammable Radioactive

Thorium Tetrafluoride (ThF₄)

ThF₄, the more stable thorium fluoride, differs from ThF₃ in:

  • Oxidation State : Th⁴⁺ in ThF₄ vs. Th³⁺ in ThF₃.

Research Findings and Data Gaps

  • Synthesis Challenges : ThF₃’s preparation requires avoiding over-fluorination to ThF₄, necessitating precise stoichiometric control .
  • Stability : ThF₃ is prone to oxidation in air, unlike TbF₃ or TmF₃, which are stable under ambient conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity thorium trifluoride (ThF₃) in laboratory settings?

  • Methodological Answer : ThF₃ is typically synthesized via direct fluorination of thorium dioxide (ThO₂) using ammonium bifluoride (NH₄HF₂) at elevated temperatures (500–700°C). Solid-state reactions require precise stoichiometric control to avoid intermediate phases like ThOF₂. Post-synthesis, purity is verified via X-ray diffraction (XRD) and neutron activation analysis (NAA) to detect trace oxides or unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing ThF₃’s structural and electronic properties?

  • Methodological Answer :

  • XRD : Resolves crystallographic phases and lattice parameters (e.g., orthorhombic vs. hexagonal structures).
  • Raman Spectroscopy : Identifies vibrational modes of Th–F bonds, distinguishing between symmetric and asymmetric stretching.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of thorium (Th⁴⁺) and fluorine ligands.
    Cross-referencing with thermogravimetric analysis (TGA) ensures thermal stability up to 900°C .

Q. What safety protocols are critical when handling ThF₃ due to its reactivity and toxicity?

  • Methodological Answer :

  • Chemical Reactivity : ThF₃ reacts vigorously with reducing agents (e.g., sulfur, aluminum) under heat, necessitating inert-atmosphere gloveboxes for manipulation .
  • Toxicity : Fluoride ion release requires respiratory protection (NIOSH-approved masks) and adherence to OSHA’s permissible exposure limit (PEL: 2.5 mg/m³). Emergency protocols for HF exposure (e.g., calcium gluconate gel) must be established .

Advanced Research Questions

Q. How can computational models resolve contradictions in ThF₃’s reported thermodynamic properties (e.g., enthalpy of formation)?

  • Methodological Answer : Density Functional Theory (DFT) simulations can predict ΔHƒ by modeling ThF₃’s electronic structure. Discrepancies between experimental data (e.g., calorimetry) and theoretical values often arise from approximations in lattice energy calculations. Validating models with hybrid functionals (e.g., HSE06) improves accuracy, while neutron scattering data refines phonon contributions .

Q. What strategies address inconsistencies in ThF₃’s neutron moderation efficiency across different reactor designs?

  • Methodological Answer :

  • Experimental Replication : Compare neutron cross-section measurements (σₛ) in molten salt reactors (MSRs) vs. solid-fuel systems under identical temperature/purity conditions.
  • Controlled Variables : Isolate effects of impurities (e.g., ThOF₂) using ultra-high-vacuum synthesis.
  • Multi-scale Modeling : Couple Monte Carlo neutron transport codes with molecular dynamics (MD) simulations to predict moderation behavior in heterogeneous matrices .

Q. How does ThF₃’s reactivity with structural materials (e.g., nickel alloys) impact its viability in next-gen nuclear systems?

  • Methodological Answer :

  • Corrosion Testing : Expose candidate alloys (e.g., Hastelloy-N) to ThF₃ in molten fluoride salts (700–800°C) for 1,000+ hours. Monitor weight loss and crack propagation via SEM-EDS.
  • Mitigation Strategies : Introduce protective coatings (e.g., graphite) or alloy dopants (e.g., titanium) to reduce interfacial reactivity. Validate with in situ electrochemical impedance spectroscopy (EIS) .

Key Research Challenges

  • Synthesis Contamination : Trace oxygen incorporation during fluorination alters stoichiometry. Solution: Use ultra-dry NH₄HF₂ and argon-purged reactors .
  • Data Reproducibility : Variations in reported σₛ values stem from differing sample geometries. Standardize pellet dimensions (e.g., 10 mm diameter) .

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